

Application Notes and Protocols: DiSulfo-ICG Maleimide in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DiSulfo-ICG maleimide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DiSulfo-ICG maleimide**, a near-infrared (NIR) fluorescent dye, in the field of fluorescence-guided surgery (FGS) research. The protocols detailed below are intended to guide researchers in the conjugation of **DiSulfo-ICG maleimide** to targeting moieties, such as antibodies, and their subsequent application in preclinical cancer models.

Introduction to DiSulfo-ICG Maleimide

Indocyanine green (ICG) is a well-established NIR dye approved for clinical use. Its application in FGS is valuable for real-time visualization of anatomical structures and tumors.^{[1][2][3]} However, ICG's utility can be limited by its non-specific binding and lack of tumor specificity.^[1] To address this, derivatives of ICG, such as **DiSulfo-ICG maleimide**, have been developed. The addition of two sulfonate groups enhances the dye's water solubility, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in antibodies, enabling targeted delivery to tumor cells.

Key Applications in Fluorescence-Guided Surgery

- **Tumor Margin Delineation:** Precisely outlines tumor borders for more complete surgical resection.

- **Metastasis Detection:** Identifies small metastatic nodules that may not be visible to the naked eye.[\[4\]](#)
- **Lymph Node Mapping:** Visualizes lymphatic drainage and sentinel lymph nodes.
- **Real-time Surgical Guidance:** Provides surgeons with enhanced visual information during the procedure.[\[1\]](#)[\[2\]](#)

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies using ICG derivatives conjugated to antibodies for tumor imaging. While specific data for **DiSulfo-ICG maleimide** is limited in published literature, the data for structurally similar sulfo-ICG conjugates provide a strong reference.

Targeting Antibody	Cancer Model	Imaging Timepoint (post-injection)	Tumor-to-Background Ratio (TBR)	Reference
Cetuximab-800CW	Head and Neck Cancer	Not Specified	3.06 ± 0.43 (15 mg with pre-dose)	[5]
Cetuximab-800CW	Head and Neck Cancer	Not Specified	3.10 ± 2.53 (25 mg with pre-dose)	[5]
Panitumumab-ICG-sOSu	HER1-expressing xenografts	24 hours	Clearly visualized tumors	[6]
Panitumumab-ICG-sOSu	HER1-expressing xenografts	7 days	Background fluorescence diminished	[6]

Table 1: Tumor-to-Background Ratios in Preclinical Models

Targeting Antibody	Cancer Model	Organ with Highest Uptake (besides tumor)	Timepoint of Biodistribution Analysis	Reference
Panitumumab-IRDye800	MDA-MB-468 (high EGFR)	Liver	144 hours	[7]
Panitumumab-IRDye800	MDA-MB-231 (moderate EGFR)	Liver	144 hours	[7]
Panitumumab-IRDye800	BT-474 (low EGFR)	Liver	144 hours	[7]
ICG-sOSu-panitumumab	HER1-positive LS-174T xenografts	Minimal liver retention	Not Specified	[6] [8]

Table 2: Biodistribution of Antibody-ICG Conjugates

Experimental Protocols

Protocol 1: Conjugation of DiSulfo-ICG Maleimide to an Antibody

This protocol describes the covalent attachment of **DiSulfo-ICG maleimide** to a targeting antibody via maleimide-thiol chemistry.

Materials:

- Targeting antibody (e.g., Cetuximab, Panitumumab, Trastuzumab)
- DiSulfo-ICG maleimide**
- Reducing agent (e.g., TCEP-HCl)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.
 - To reduce the interchain disulfide bonds and expose free thiol groups, add a 10-20 fold molar excess of TCEP-HCl to the antibody solution.
 - Incubate the mixture for 30-60 minutes at room temperature.
- Dye Preparation:
 - Dissolve **DiSulfo-ICG maleimide** in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use.
- Conjugation Reaction:
 - Add the **DiSulfo-ICG maleimide** stock solution to the reduced antibody solution. A 10-20 fold molar excess of the dye to the antibody is recommended as a starting point.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unconjugated dye and excess reagents by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled antibody.
- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of DiSulfo-ICG (around 780 nm).
- Confirm the purity and integrity of the conjugate using SDS-PAGE and size-exclusion HPLC.^{[6][8]}

Protocol 2: In Vivo Fluorescence-Guided Surgery in a Xenograft Mouse Model

This protocol outlines the steps for using an antibody-**DiSulfo-ICG maleimide** conjugate for fluorescence-guided surgery in a preclinical tumor model.

Materials:

- Tumor-bearing xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors)
- Antibody-**DiSulfo-ICG maleimide** conjugate
- Sterile PBS
- In vivo fluorescence imaging system
- Surgical microscope with NIR fluorescence detection capabilities

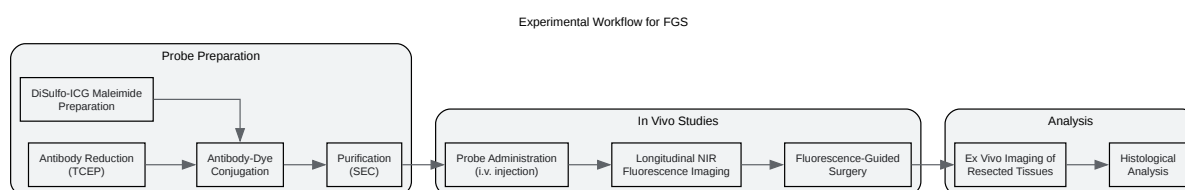
Procedure:

- Probe Administration:
 - Administer the antibody-**DiSulfo-ICG maleimide** conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose will need to be determined empirically, but a starting point of 10-100 µg of the conjugate per mouse is suggested.^[7]
- In Vivo Imaging and Biodistribution:
 - At various time points post-injection (e.g., 24, 48, 72, 96, and 144 hours), perform whole-body NIR fluorescence imaging of the mice to monitor the biodistribution of the probe and

determine the optimal time for surgical intervention.[7] The time of maximum tumor-to-background ratio should be identified.[4]

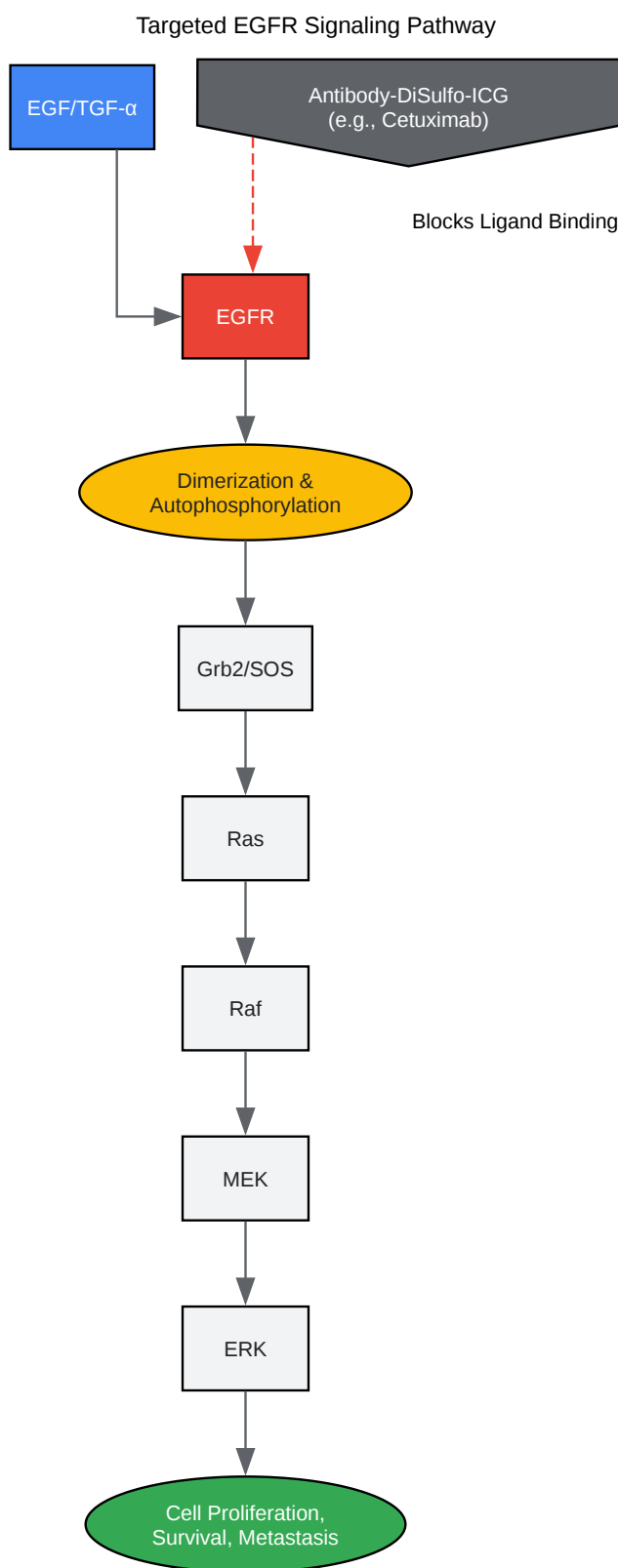
- Fluorescence-Guided Surgery:
 - At the optimal imaging time point, anesthetize the mouse and perform the surgical procedure under the guidance of a surgical microscope equipped with an NIR fluorescence imaging module.
 - The NIR fluorescence will highlight the tumor tissue, enabling the surgeon to more accurately resect the tumor and identify any potential satellite lesions or metastases.[4]
- Ex Vivo Analysis:
 - After resection, the tumor and surrounding tissues can be imaged ex vivo to confirm complete removal and to perform further histological and immunofluorescence analysis to correlate the fluorescence signal with the tumor pathology.

Visualizations



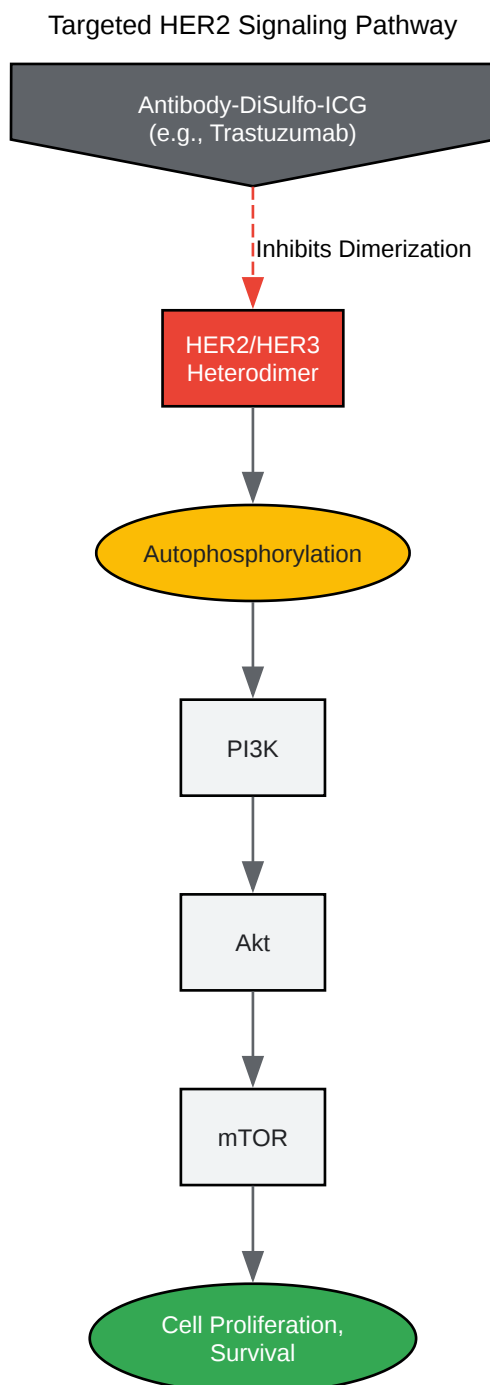
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Caption: Workflow for FGS using a targeted fluorescent probe.



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Caption: EGFR signaling pathway targeted by an antibody-dye conjugate.



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Caption: HER2 signaling pathway targeted by an antibody-dye conjugate.

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- To cite this document: BenchChem. [Application Notes and Protocols: DiSulfo-ICG Maleimide in Fluorescence-Guided Surgery Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388925#disulfo-icg-maleimide-in-fluorescence-guided-surgery-research>]

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